molecular formula C20H21FN4O B5966174 5-(2-fluorophenyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1,2,4-triazin-3-amine

5-(2-fluorophenyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1,2,4-triazin-3-amine

Cat. No. B5966174
M. Wt: 352.4 g/mol
InChI Key: FEXHSDIJSGIXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluorophenyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives. It has been found to have potential applications in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1,2,4-triazin-3-amine involves the inhibition of certain enzymes such as CDK2 and GSK-3β. This inhibition leads to the disruption of cell division and growth, making it a potential target for cancer therapy. Additionally, it has been found to have neuroprotective effects, which may be attributed to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are associated with Alzheimer's and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
5-(2-fluorophenyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1,2,4-triazin-3-amine has been found to exhibit inhibitory activity against CDK2 and GSK-3β enzymes. This inhibition leads to the disruption of cell division and growth, making it a potential target for cancer therapy. Additionally, it has been found to have neuroprotective effects, which may be attributed to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are associated with Alzheimer's and Parkinson's disease, respectively.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2-fluorophenyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1,2,4-triazin-3-amine in lab experiments is its potential as a target for cancer therapy and neurodegenerative diseases. Additionally, it has been found to have low toxicity and good oral bioavailability, making it a promising candidate for drug development. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 5-(2-fluorophenyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1,2,4-triazin-3-amine. One of the directions is to investigate its potential as a therapeutic agent for cancer therapy and neurodegenerative diseases. Additionally, further research is needed to determine its pharmacokinetics and pharmacodynamics to optimize its therapeutic potential. Furthermore, studies on its mechanism of action and its interaction with other proteins and enzymes may provide insights into its potential applications in other diseases.

Synthesis Methods

The synthesis of 5-(2-fluorophenyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1,2,4-triazin-3-amine involves the reaction of 2-(4-isopropoxyphenyl)ethylamine with 2,4-dichloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

5-(2-fluorophenyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1,2,4-triazin-3-amine has been found to have potential applications in scientific research. It has been shown to exhibit inhibitory activity against certain enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β). These enzymes play a crucial role in the regulation of cell division and growth, making them potential targets for cancer therapy. Additionally, 5-(2-fluorophenyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1,2,4-triazin-3-amine has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-(2-fluorophenyl)-N-[2-(4-propan-2-yloxyphenyl)ethyl]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-14(2)26-16-9-7-15(8-10-16)11-12-22-20-24-19(13-23-25-20)17-5-3-4-6-18(17)21/h3-10,13-14H,11-12H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXHSDIJSGIXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCNC2=NC(=CN=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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